25,26-Dihydroxyvitamin D3

Description

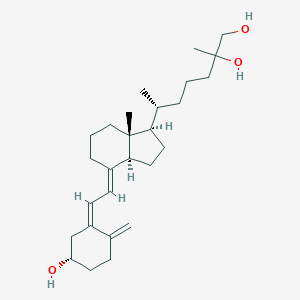

Structure

3D Structure

Propriétés

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWCBCXATJITSI-ZLNGONTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312198 |

Source

|

| Record name | 25,26-Dihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29261-12-9 |

Source

|

| Record name | 25,26-Dihydroxyvitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29261-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25,26-Dihydroxycholecalciferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029261129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25,26-Dihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29261-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25,26-DIHYDROXYCHOLECALCIFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLW81C81OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of 25,26-Dihydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a secosteroid hormone, is essential for calcium and phosphate homeostasis. Its biological activity is dependent on a series of hydroxylation steps that occur primarily in the liver and kidneys, leading to the formation of various metabolites. While the most biologically active form is widely recognized as 1,25-dihydroxyvitamin D3, a spectrum of other hydroxylated metabolites exists, each with potentially unique physiological roles. This technical guide focuses on the discovery, isolation, and characterization of a significant metabolite, 25,26-dihydroxyvitamin D3. First identified in 1970, this metabolite has been shown to play a role in intestinal calcium transport.[1] This document provides a comprehensive overview of the original isolation protocols, modern analytical techniques, and the current understanding of its metabolic pathway and biological significance.

The Foundational Discovery

The pioneering work of Suda, DeLuca, and their colleagues in 1970 led to the first identification of this compound as a metabolite of vitamin D3.[1] Their research involved the administration of radioactively labeled vitamin D3 to hogs and the subsequent isolation and characterization of the metabolites from plasma. This seminal study laid the groundwork for understanding the complex metabolic cascade of vitamin D3.

Experimental Protocols: From Discovery to Modern Analysis

The methodologies for isolating and identifying this compound have evolved significantly since its initial discovery. This section details both the original protocol and contemporary analytical approaches.

Original Isolation Protocol from Hog Plasma (Suda et al., 1970)

The initial isolation of this compound was a meticulous process involving several stages of extraction and chromatography.

1. Sample Collection and Extraction:

-

Blood was collected from hogs that had been administered high doses of vitamin D3.

-

Plasma was separated and extracted using a solvent system of methanol-chloroform to precipitate proteins and extract the lipid-soluble vitamin D metabolites.

2. Chromatographic Purification:

-

Silicic Acid Chromatography: The lipid extract was first subjected to chromatography on a silicic acid column. Elution with progressively polar solvent mixtures of ether in Skellysolve B was used to separate the different vitamin D metabolites based on their polarity.

-

Celite Partition Chromatography: Fractions containing the target metabolite were further purified using liquid-liquid partition chromatography on a Celite column. A stationary phase of 95% methanol was used, with a mobile phase of 15% ethyl acetate in Skellysolve B.

-

Gradient Elution Chromatography: A final purification step involved gradient elution chromatography on a silicic acid column, which was crucial for resolving closely related metabolites.

3. Identification and Characterization:

-

Ultraviolet (UV) Spectrophotometry: The purified metabolite exhibited a UV absorption spectrum characteristic of the vitamin D cis-triene system, with a maximum absorbance at 265 nm.

-

Mass Spectrometry: The definitive identification was achieved through mass spectrometry, which provided the molecular weight and fragmentation pattern consistent with a dihydroxyvitamin D3 structure.

Modern Analytical Protocol: LC-MS/MS for Serum Quantification

Contemporary analysis of this compound in biological samples, such as human serum, relies on the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Protein Precipitation: Serum or plasma samples are first treated with a protein precipitating agent, typically acetonitrile, to remove interfering proteins.

-

Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether to isolate the vitamin D metabolites.

-

Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, the extracted metabolites are often derivatized with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the various vitamin D metabolites based on their hydrophobicity.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored, providing high selectivity and sensitivity for quantification.

Quantitative Data

The concentration of this compound in circulation is significantly lower than that of its precursor, 25-hydroxyvitamin D3. The following tables summarize key quantitative data related to its analysis.

| Parameter | Value | Reference |

| Serum Concentration (Healthy Adults) | 0.5 - 5 ng/mL | |

| Limit of Detection (LC-MS/MS) | ~0.1 ng/mL | |

| Limit of Quantification (LC-MS/MS) | ~0.3 ng/mL | |

| Recovery from Serum (LC-MS/MS) | >85% |

Table 1: Quantitative Parameters for this compound Analysis

Signaling Pathways and Metabolism

The metabolism of vitamin D3 is a complex network of enzymatic reactions. This compound is a product of this intricate pathway and is itself a substrate for further metabolism.

Vitamin D3 Metabolic Pathway

The following diagram illustrates the major steps in the metabolic activation and catabolism of vitamin D3, including the position of this compound.

Caption: Metabolic pathway of Vitamin D3.

Experimental Workflow for Isolation and Identification

The logical flow from sample collection to final identification of this compound is depicted in the following workflow diagram.

Caption: Workflow for 25,26-(OH)2D3 isolation.

Cellular Signaling of Vitamin D Metabolites

The biological effects of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. While the affinity of this compound for the VDR is lower than that of 1,25-dihydroxyvitamin D3, it can still elicit biological responses.

Caption: VDR-mediated signaling pathway.

Conclusion

The discovery and isolation of this compound marked a significant step in unraveling the complexity of vitamin D metabolism. From the laborious extraction and purification methods of the past to the highly sensitive and specific LC-MS/MS techniques of today, the ability to study this metabolite has advanced considerably. While its precise physiological role is still under investigation, its contribution to intestinal calcium transport highlights its importance in the overall vitamin D endocrine system. Further research into the specific signaling pathways and gene regulatory effects of this compound will continue to enhance our understanding of its function in health and disease, potentially opening new avenues for therapeutic development.

References

The Physiological Role of 25,26-Dihydroxyvitamin D3 in Calcium Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, with 1,25-dihydroxyvitamin D3 (Calcitriol) being the most potent metabolite responsible for regulating calcium homeostasis. However, a full understanding of the physiological roles of all vitamin D3 metabolites is still evolving. This technical guide focuses on a lesser-studied metabolite, 25,26-dihydroxyvitamin D3, and its role in calcium homeostasis. While not as potent as its 1,25-dihydroxylated counterpart, emerging evidence suggests that this compound is not merely an inactive catabolite but possesses distinct biological activities. This document provides a comprehensive overview of the current knowledge, including quantitative data, experimental methodologies, and known signaling pathways.

Metabolism and Circulating Levels of this compound

This compound is a product of the hydroxylation of 25-hydroxyvitamin D3 (Calcifediol) at the C-26 position. While the primary route of vitamin D3 activation is hydroxylation at the 1α-position in the kidneys to form 1,25-dihydroxyvitamin D3, alternative metabolic pathways exist. The enzyme(s) responsible for the 26-hydroxylation are not as well-characterized as the 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1).

The circulating concentration of this compound in healthy individuals is significantly lower than that of 25-hydroxyvitamin D3 but is present in measurable amounts.

Table 1: Circulating Concentrations of Key Vitamin D3 Metabolites

| Metabolite | Mean Circulating Concentration (Healthy Adults) | Notes |

| 25-hydroxyvitamin D3 | 25-80 ng/mL[1] | Considered the best indicator of overall vitamin D status. |

| 1,25-dihydroxyvitamin D3 | 15-90 pg/mL | The most biologically active form of vitamin D. |

| This compound | 587 ± 65 pmol/L[2] | Levels are positively correlated with 25-hydroxyvitamin D3 concentrations.[2] |

Mechanism of Action and Physiological Effects

The biological effects of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[3] While the binding affinity of this compound to the VDR is not as extensively quantified as that of 1,25-dihydroxyvitamin D3, its ability to elicit biological responses suggests a degree of interaction with the VDR.

Intestinal Calcium Absorption

Studies in animal models have demonstrated that this compound can stimulate intestinal calcium transport. However, this effect is notably less potent than that of 1,25-dihydroxyvitamin D3. A study in vitamin D-deficient rats showed that while 1,25-dihydroxyvitamin D3 produced a maximal stimulation of intestinal calcium absorption, this compound also elicited a significant, albeit smaller, response. Interestingly, the biological activity of this compound on intestinal calcium transport appears to be dependent on renal function, as it is abolished in nephrectomized rats.[4] This suggests that this compound may require further metabolism, potentially 1α-hydroxylation in the kidney, to exert its full effect.

Bone Metabolism

The role of this compound in bone metabolism is less clear. The aforementioned study in vitamin D-deficient rats found that, at doses that stimulated intestinal calcium transport, this compound had no significant effect on the mobilization of calcium from bone.[4] This suggests a potential preferential action on the intestine over bone, which could have implications for therapeutic applications where increased calcium absorption is desired without stimulating bone resorption. However, further in-depth studies on the direct effects of this compound on osteoblasts and osteoclasts are needed to fully elucidate its role in bone remodeling.

Signaling Pathways

The primary signaling pathway for vitamin D metabolites involves the activation of the VDR. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The observation that this compound's activity is diminished in the absence of the kidneys suggests that its signaling may be, at least in part, indirect. It could be a pro-hormone that is converted to a more active form, such as 1,25,26-trihydroxyvitamin D3.

Below is a generalized diagram of the genomic vitamin D signaling pathway. The precise downstream targets and the efficiency of activation by the this compound-VDR complex are areas requiring further investigation.

Caption: Generalized genomic signaling pathway of vitamin D metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and calcium homeostasis.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is used to determine the binding affinity of a ligand, such as this compound, to the VDR.

Workflow Diagram:

Caption: Workflow for a competitive VDR binding assay.

Detailed Protocol:

-

Preparation of VDR:

-

Use a source of VDR, such as purified recombinant human VDR or a cytosol extract from a VDR-rich tissue (e.g., chick intestine).

-

Quantify the protein concentration of the VDR preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Reaction:

-

In a series of microcentrifuge tubes, add a constant amount of VDR preparation.

-

Add a constant, saturating concentration of radiolabeled 1,25(OH)2D3 (e.g., [³H]-1,25(OH)2D3).

-

To separate sets of tubes, add increasing concentrations of unlabeled "cold" 1,25(OH)2D3 (for the standard curve) or the test compound (this compound). Include a tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled 1,25(OH)2D3 (non-specific binding).

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Prepare a dextran-coated charcoal suspension.

-

Add the charcoal suspension to each tube to adsorb the free radioligand.

-

Incubate on ice for a short period (e.g., 10-15 minutes).

-

Centrifuge the tubes to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the VDR-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other counts to obtain specific binding.

-

Plot the percentage of specific binding as a function of the log of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the VDR.

-

Everted Gut Sac Intestinal Calcium Transport Assay

This ex vivo method is used to measure active calcium transport across the intestinal epithelium.

Workflow Diagram:

Caption: Workflow for the everted gut sac calcium transport assay.

Detailed Protocol:

-

Animal Preparation:

-

Use rats (e.g., Sprague-Dawley) maintained on a vitamin D-deficient diet for several weeks to upregulate calcium transport mechanisms in response to vitamin D metabolites.

-

-

Sac Preparation:

-

Euthanize the rat and immediately excise a segment of the proximal small intestine (duodenum).

-

Flush the segment with ice-cold saline to remove intestinal contents.

-

Carefully evert the intestinal segment over a thin glass or plastic rod, so the mucosal surface is on the outside.

-

Tie one end of the everted segment with a suture.

-

Fill the sac with a known volume of serosal buffer (e.g., Krebs-Ringer bicarbonate buffer) using a syringe with a blunt needle.

-

Tie the other end of the sac securely.

-

-

Incubation:

-

Place the everted sac in a flask containing mucosal buffer, which includes a known concentration of calcium and a tracer amount of ⁴⁵Ca.

-

Add the test compound (this compound) or vehicle control to the mucosal buffer.

-

Incubate the flask in a shaking water bath at 37°C, continuously gassing the buffer with 95% O₂ / 5% CO₂.

-

-

Sample Collection and Analysis:

-

After the incubation period (e.g., 60-90 minutes), remove the sac from the mucosal buffer.

-

Rinse the sac gently with saline.

-

Blot the sac dry and weigh it.

-

Empty the contents of the sac (serosal fluid) into a tube.

-

Take an aliquot of the mucosal buffer.

-

Measure the radioactivity (⁴⁵Ca) in the serosal fluid and the mucosal buffer using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the final concentration of ⁴⁵Ca in the serosal and mucosal fluids.

-

The primary endpoint is the serosal-to-mucosal (S/M) concentration ratio of ⁴⁵Ca. An S/M ratio greater than 1 indicates active transport against a concentration gradient.

-

Compare the S/M ratios between the control and treated groups.

-

Osteoclast Differentiation and Activity Assays

These assays are used to assess the direct effects of compounds on the formation and resorptive function of osteoclasts.

a) Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Identification

TRAP is an enzyme highly expressed in osteoclasts and is a common marker for their identification.

Detailed Protocol:

-

Cell Culture:

-

Culture osteoclast precursors (e.g., bone marrow-derived macrophages or RAW 264.7 cells) in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.

-

Treat the cells with various concentrations of this compound or vehicle control during the differentiation period.

-

-

Fixation:

-

After the desired culture period (typically 5-7 days), aspirate the culture medium.

-

Fix the cells with a fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde fixative) for 10-15 minutes at room temperature.

-

Wash the cells with deionized water.

-

-

Staining:

-

Prepare the TRAP staining solution containing a substrate (e.g., naphthol AS-BI phosphate) and a colorimetric reagent (e.g., Fast Garnet GBC salt) in a tartrate-containing buffer.

-

Incubate the fixed cells with the TRAP staining solution at 37°C until a red/purple color develops in the osteoclasts (typically 30-60 minutes).

-

-

Analysis:

-

Wash the cells with deionized water.

-

Visualize the cells under a light microscope.

-

Identify osteoclasts as TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells.

-

Quantify the number of osteoclasts per well or field of view.

-

b) Bone Resorption Pit Assay

This assay measures the ability of mature osteoclasts to resorb a bone-like substrate.

Detailed Protocol:

-

Cell Culture:

-

Plate osteoclast precursors on a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.

-

Induce osteoclast differentiation with M-CSF and RANKL in the presence of this compound or vehicle control.

-

-

Cell Removal:

-

After a suitable culture period (e.g., 10-14 days) to allow for resorption, remove the cells from the substrate using a sonicator or by treating with a bleach solution.

-

-

Visualization of Resorption Pits:

-

Stain the substrate to visualize the resorption pits. For dentin or bone slices, staining with toluidine blue is common. For calcium phosphate-coated plates, von Kossa staining can be used.

-

Alternatively, resorption can be visualized using scanning electron microscopy.

-

-

Quantification:

-

Capture images of the stained substrate using a microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits.

-

Compare the resorbed area between control and treated groups.

-

Conclusion and Future Directions

The available evidence indicates that this compound is a biologically active metabolite of vitamin D3 that can influence calcium homeostasis, primarily through the stimulation of intestinal calcium transport. Its apparent lack of a significant effect on bone resorption at physiological concentrations presents an interesting area for further research, particularly for the development of therapeutic agents that can enhance calcium absorption without increasing bone turnover.

Key areas for future research include:

-

Quantitative VDR Binding Affinity: A definitive determination of the binding affinity of this compound for the VDR is crucial for understanding its potency and mechanism of action.

-

Direct Effects on Bone Cells: In vitro studies using primary osteoblasts and osteoclasts are needed to clarify the direct effects of this compound on bone cell differentiation and function.

-

Metabolism and Further Activation: Elucidating the metabolic pathway of this compound, including its potential conversion to 1,25,26-trihydroxyvitamin D3, will provide a more complete picture of its physiological role.

-

In Vivo Studies: Further in vivo studies in different animal models are required to confirm its effects on calcium homeostasis and to explore its potential therapeutic applications.

This technical guide provides a summary of the current understanding of the physiological role of this compound in calcium homeostasis. As research in the field of vitamin D metabolism continues to advance, a more comprehensive picture of the functions of this and other "minor" metabolites will undoubtedly emerge, potentially opening new avenues for therapeutic intervention in calcium-related disorders.

References

The Biosynthetic Pathway of 25,26-Dihydroxyvitamin D3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) from its precursor, vitamin D3. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Introduction

Vitamin D3, a prohormone essential for calcium homeostasis and various other physiological processes, undergoes a series of hydroxylation reactions to become biologically active. The initial and most recognized step is the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D₃) in the liver. Subsequently, 25(OH)D₃ serves as a substrate for further hydroxylations, leading to a diverse array of metabolites with distinct biological activities. Among these is this compound, a significant catabolite in the vitamin D metabolic cascade. Understanding the biosynthesis of 25,26(OH)₂D₃ is crucial for comprehending the complete metabolic fate of vitamin D and for the development of therapeutic agents that modulate vitamin D signaling.

The Biosynthetic Pathway from Vitamin D3 to this compound

The formation of 25,26(OH)₂D₃ from vitamin D3 is a multi-step enzymatic process primarily occurring in the liver and kidneys. The pathway involves two principal stages: the initial 25-hydroxylation of vitamin D3, followed by the subsequent 26-hydroxylation of 25(OH)D₃.

Step 1: 25-Hydroxylation of Vitamin D3

The first committed step in the activation of vitamin D3 is its hydroxylation at the carbon-25 position to yield 25(OH)D₃, the major circulating form of vitamin D.[1] This reaction is predominantly catalyzed by cytochrome P450 enzymes in the liver, with CYP2R1 and CYP27A1 being the major contributors.[2][3]

-

Enzymes:

Step 2: 26-Hydroxylation of 25-Hydroxyvitamin D3

The subsequent hydroxylation of 25(OH)D₃ at the carbon-26 position results in the formation of 25,26(OH)₂D₃. This metabolite exists as a mixture of two epimers, (25S)-25,26(OH)₂D₃ and (25R)-25,26(OH)₂D₃. The precise enzymatic machinery responsible for this specific 26-hydroxylation is still under investigation, though several cytochrome P450 enzymes have been implicated.

-

Key Enzymes and Pathways:

-

CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase): This mitochondrial enzyme is a key catabolic enzyme in the vitamin D pathway, known for its multi-catalytic activity.[5][6] While its primary role is 24-hydroxylation, it is also involved in the C23-oxidation pathway that leads to the formation of 25(OH)D₃-26,23-lactone.[5][6] This pathway involves the formation of 23,25(OH)₂D₃ and subsequently 23,25,26(OH)₃D₃.[7][8]

-

CYP3A4: This enzyme, primarily found in the liver and intestine, has been shown to be involved in the conversion of 23,25,26(OH)₃D₃ to 25(OH)D₃-26,23-lactone.[7][8] It also exhibits hydroxylation activity at other positions on the vitamin D molecule.[9][10]

-

CYP27A1: While its major role is 25-hydroxylation, studies with recombinant human CYP27A1 have shown the production of minor amounts of 25,26(OH)₂D₃ from vitamin D3, suggesting a potential, albeit minor, role in this conversion.[11]

-

The direct conversion of 25(OH)D₃ to 25,26(OH)₂D₃ is a recognized metabolic step; however, the specific enzyme with the primary 26-hydroxylase activity remains to be definitively identified.

Quantitative Data

Quantitative kinetic data for the direct 26-hydroxylation of 25(OH)D₃ are limited in the current scientific literature. Most kinetic studies on the key catabolic enzyme, CYP24A1, have focused on its 24-hydroxylase activity.

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax/kcat | Source |

| Chick Renal Mitochondrial 24-hydroxylase | 25-hydroxyvitamin D3 | 24,25-dihydroxyvitamin D3 | 1.47 | - | [12] |

| Chick Renal Mitochondrial 24-hydroxylase | 1,25-dihydroxyvitamin D3 | 1,24,25-trihydroxyvitamin D3 | 0.14 | - | [12] |

| Human CYP3A4 | 25-hydroxyvitamin D3 | 4β,25-dihydroxyvitamin D3 | - | 0.85 ml·min⁻¹·nmol enzyme⁻¹ | [9] |

| Human CYP27A1 | Vitamin D3 | 25-hydroxyvitamin D3 | 3.2 | 0.27 mol/min/mol P450 | [11] |

| Human CYP27A1 | 25-hydroxyvitamin D3 | 1α,25-dihydroxyvitamin D3 | 3.5 | 0.021 mol/min/mol P450 | [11] |

Note: The table summarizes available kinetic data for related reactions. Specific kinetic parameters for the 26-hydroxylation of 25(OH)D₃ are not well-defined in the literature.

Experimental Protocols

In Vitro Enzyme Assay for 25-Hydroxyvitamin D3 Metabolism

This protocol provides a general framework for assessing the metabolism of 25(OH)D₃ by recombinant cytochrome P450 enzymes.

1. Reagents and Materials:

-

Recombinant human CYP enzymes (e.g., CYP24A1, CYP3A4, CYP27A1) co-expressed with P450 reductase and cytochrome b₅ in a suitable expression system (e.g., E. coli, insect cells).

-

25-hydroxyvitamin D3 (substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile or methanol).

-

Internal standard for LC-MS/MS analysis (e.g., deuterated 25,26(OH)₂D₃).

2. Procedure:

-

Prepare a reaction mixture containing the incubation buffer, the NADPH regenerating system, and the recombinant CYP enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 25(OH)D₃ (dissolved in a suitable solvent like ethanol or methanol, ensuring the final solvent concentration is low, e.g., <1%).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding an equal volume of cold quenching solution.

-

Add the internal standard.

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis.

3. Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the parent substrate (25(OH)D₃) and the formed metabolites, including 25,26(OH)₂D₃.

LC-MS/MS Analysis of Vitamin D Metabolites

The analysis of 25,26(OH)₂D₃ and other vitamin D metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

1. Sample Preparation:

-

Protein Precipitation: A simple and common method where a solvent like acetonitrile or methanol is added to the sample (e.g., serum, plasma, or in vitro reaction mixture) to precipitate proteins.[13]

-

Liquid-Liquid Extraction (LLE): After protein precipitation, the supernatant can be further purified by LLE using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to extract the lipophilic vitamin D metabolites.

-

Supported Liquid Extraction (SLE): A high-throughput alternative to LLE where the aqueous sample is absorbed onto a solid support, and the analytes are eluted with an immiscible organic solvent.[8]

-

Derivatization: To enhance ionization efficiency and sensitivity, vitamin D metabolites can be derivatized, for example, using Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

2. Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites. Chiral columns can be employed to separate stereoisomers.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium formate is typically used.

-

Flow Rate: Flow rates are generally in the range of 0.35–1.0 mL/min.

3. Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used. APCI is often preferred for its reduced matrix effects and improved sensitivity for some vitamin D metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Conclusion

The biosynthesis of this compound is an integral part of the complex metabolic network that regulates vitamin D homeostasis. While the initial conversion of vitamin D3 to 25(OH)D₃ is well-characterized, the subsequent 26-hydroxylation step is less understood. The cytochrome P450 enzymes, particularly CYP24A1 and potentially CYP27A1 and CYP3A4, play significant roles in the catabolism of 25(OH)D₃, leading to the formation of 25,26(OH)₂D₃ and related metabolites. Further research is required to definitively identify the primary enzyme responsible for the direct 26-hydroxylation of 25(OH)D₃ and to fully elucidate its kinetic properties. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these remaining questions and to further unravel the intricacies of vitamin D metabolism, which is essential for the development of novel therapeutic strategies targeting the vitamin D endocrine system.

References

- 1. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of vitamin D3 by cytochromes P450. | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. An Inducible Cytochrome P450 3A4-Dependent Vitamin D Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic properties of 25-hydroxyvitamin D- and 1,25-dihydroxyvitamin D-24-hydroxylase from chick kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

The Interaction of 25,26-Dihydroxyvitamin D3 with the Vitamin D Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are crucial regulators of a vast array of physiological processes, primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor. While 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) is the most biologically active form, a spectrum of other metabolites, including 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃), exists in circulation. Understanding the interaction of these metabolites with the VDR is paramount for elucidating the full scope of vitamin D signaling and for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the interaction between 25,26(OH)₂D₃ and the VDR, focusing on binding affinity, transcriptional activity, and induced conformational changes.

Data Presentation: Quantitative Analysis of VDR Interaction

The interaction of vitamin D metabolites with the VDR is characterized by their binding affinity (Kd) and their ability to modulate gene transcription (EC50 and fold induction). While direct quantitative data for 25,26(OH)₂D₃ is limited in the current literature, we can infer its activity based on studies of structurally related compounds.

| Ligand | Relative Binding Affinity (vs. 1,25(OH)₂D₃) | EC₅₀ (Transcriptional Activity) | Fold Induction (e.g., CYP24A1) | Reference Compound(s) for Inference |

| 1,25-Dihydroxyvitamin D₃ (1,25(OH)₂D₃) | 100% | ~0.5 nM[1] | High | - |

| 25-Hydroxyvitamin D₃ (25(OH)D₃) | 0.1 - 1%[1] | ~300 nM[1][2] | Moderate | 25,26(OH)₂D₃ (lacks 1α-hydroxyl) |

| 1,25(S),26-Trihydroxyvitamin D₃ | ~10% | Not Reported | Not Reported | 25,26(OH)₂D₃ (has 26-hydroxyl) |

| 25,26-Dihydroxyvitamin D₃ (25,26(OH)₂D₃) | Estimated to be significantly lower than 1,25(OH)₂D₃ | Estimated to be significantly higher than 1,25(OH)₂D₃ | Estimated to be lower than 1,25(OH)₂D₃ | 25(OH)D₃ and 1,25(S),26-Trihydroxyvitamin D₃ |

Note: The values for 25,26(OH)₂D₃ are estimations based on the activities of 25(OH)D₃ (lacking the 1α-hydroxyl group) and 1,25(S),26-trihydroxyvitamin D₃ (possessing an additional hydroxyl group at C26). The presence of the 26-hydroxyl group is expected to reduce binding affinity compared to 1,25(OH)₂D₃. The absence of the 1α-hydroxyl group, a key determinant for high-affinity binding, will further decrease its potency to a level likely comparable to or slightly different from 25(OH)D₃.

Signaling Pathways and Molecular Interactions

The binding of a ligand to the VDR initiates a cascade of molecular events, leading to the regulation of target gene expression.

VDR Signaling Pathway

Upon binding of an agonist like 1,25(OH)₂D₃, the VDR undergoes a conformational change, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator or co-repressor complexes to modulate transcription. The interaction of 25,26(OH)₂D₃, being a weaker agonist, is expected to follow the same general pathway but with lower efficiency.

Figure 1: VDR signaling pathway initiated by 25,26(OH)₂D₃.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between 25,26(OH)₂D₃ and the VDR.

Competitive VDR Binding Assay

This assay quantifies the affinity of a test compound (25,26(OH)₂D₃) for the VDR by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃).

Workflow:

Figure 2: Workflow for a competitive VDR binding assay.

Methodology:

-

Preparation of VDR: Recombinant human VDR or VDR from a cellular source (e.g., intestinal epithelial cells, osteoblasts) is prepared and quantified.

-

Incubation: A constant concentration of [³H]-1,25(OH)₂D₃ is incubated with the VDR preparation in the presence of increasing concentrations of unlabeled 25,26(OH)₂D₃ or 1,25(OH)₂D₃ (as a positive control).

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the VDR-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of 25,26(OH)₂D₃ that inhibits 50% of the specific binding of [³H]-1,25(OH)₂D₃ (IC₅₀) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a ligand to activate VDR-mediated gene transcription.

Workflow:

Figure 3: Workflow for a VDR transcriptional activity assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7) is co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter (e.g., the promoter of the CYP24A1 gene).

-

Ligand Treatment: Transfected cells are treated with various concentrations of 25,26(OH)₂D₃, 1,25(OH)₂D₃ (positive control), or vehicle (negative control) for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the cell lysate.

-

Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: The concentration of the ligand that produces 50% of the maximal response (EC₅₀) and the maximum fold induction of luciferase activity are calculated.

Limited Protease Digestion Assay for VDR Conformational Change

This assay probes for ligand-induced conformational changes in the VDR by examining its susceptibility to proteolytic cleavage.

Methodology:

-

VDR-Ligand Incubation: Purified VDR is incubated with a saturating concentration of 25,26(OH)₂D₃, 1,25(OH)₂D₃, or vehicle.

-

Limited Proteolysis: A protease (e.g., trypsin, chymotrypsin) is added to the mixture for a short duration to allow for limited digestion.

-

SDS-PAGE and Western Blotting: The digestion products are separated by SDS-PAGE and visualized by Western blotting using a VDR-specific antibody.

-

Analysis: The pattern of proteolytic fragments is analyzed. Ligand-induced conformational changes can alter the accessibility of protease cleavage sites, resulting in a different fragmentation pattern compared to the unliganded receptor.

Logical Relationship: Comparing 25,26(OH)₂D₃ and 1,25(OH)₂D₃

The structural differences between 25,26(OH)₂D₃ and 1,25(OH)₂D₃ directly impact their interaction with the VDR and subsequent biological activity.

Figure 4: Comparison of 1,25(OH)₂D₃ and 25,26(OH)₂D₃.

Conclusion

The interaction of this compound with the VDR is characterized by a significantly lower affinity and transcriptional potency compared to the hormonal form, 1,25(OH)₂D₃. This reduced activity is primarily attributed to the absence of the critical 1α-hydroxyl group and the presence of a hydroxyl group at the C26 position, which likely hinders optimal positioning within the VDR ligand-binding pocket. While a weaker agonist, 25,26(OH)₂D₃ may still contribute to the overall vitamin D-mediated physiological effects, particularly in states of high substrate availability. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify the binding kinetics and transcriptional efficacy of 25,26(OH)₂D₃ and to fully elucidate its role in the complex network of vitamin D signaling.

References

The Enzymatic Conversion of 25-Hydroxyvitamin D3 to 25,26-Dihydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of vitamin D is a critical physiological process, and its dysregulation is implicated in numerous diseases. While the conversion of 25-hydroxyvitamin D3 (25(OH)D3) to the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) and its subsequent catabolism via the C-24 hydroxylation pathway are well-documented, other metabolic routes play significant roles. This technical guide provides an in-depth exploration of the enzymatic conversion of 25(OH)D3 to 25,26-dihydroxyvitamin D3 (25,26(OH)2D3), a key step in an alternative catabolic pathway. We will delve into the enzymes responsible, their kinetics, detailed experimental protocols for their study, and the physiological implications of this conversion.

Introduction

Vitamin D, primarily in the form of cholecalciferol (Vitamin D3), is a prohormone essential for calcium and phosphate homeostasis, bone health, and various other physiological processes. Following its synthesis in the skin or dietary intake, Vitamin D3 undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting it to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. The second hydroxylation, predominantly in the kidneys, produces the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).

The catabolism of vitamin D metabolites is crucial for maintaining appropriate physiological concentrations and preventing toxicity. The primary enzyme responsible for this degradation is the mitochondrial cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase)[1][2]. While best known for its 24-hydroxylase activity, which initiates the C-24 oxidation pathway leading to the excretion product calcitroic acid, CYP24A1 is a promiscuous enzyme also capable of catalyzing hydroxylation at the C-23 and C-26 positions[3][4].

This guide focuses on the C-26 hydroxylation of 25(OH)D3, yielding this compound (25,26(OH)2D3). This metabolite has demonstrated biological activity, albeit less potent than 1,25(OH)2D3, influencing intestinal calcium transport and bone metabolism[5]. Understanding the enzymatic machinery and kinetics of this conversion is vital for a complete picture of vitamin D metabolism and for the development of therapeutic strategies that may target these pathways.

The Enzymatic Machinery

The conversion of 25(OH)D3 to 25,26(OH)2D3 is primarily attributed to the action of cytochrome P450 enzymes.

CYP24A1: The Key Player

CYP24A1 is a multi-functional monooxygenase that plays a central role in the inactivation of vitamin D metabolites. In addition to its primary 24-hydroxylase function, it exhibits 26-hydroxylase activity, directly converting 25(OH)D3 to 25,26(OH)2D3. This activity is part of a broader catabolic pathway that can lead to the formation of 25(OH)D3-26,23-lactone[6].

Potential Role of CYP3A4

The cytochrome P450 3A4 (CYP3A4) enzyme, highly expressed in the liver and intestine, is a major enzyme in drug metabolism and has also been implicated in vitamin D catabolism[7]. While its primary role in vitamin D metabolism appears to be 4β-hydroxylation and the metabolism of other vitamin D analogs, some studies suggest its involvement in the further metabolism of 26-hydroxylated products. For instance, CYP3A has been suggested to be involved in the conversion of 23,25,26-trihydroxyvitamin D3 to 25(OH)D3-26,23-lactone[8]. Its direct role in the initial 26-hydroxylation of 25(OH)D3 is less clear but warrants further investigation.

Quantitative Data

Precise quantitative data on the enzymatic conversion of 25(OH)D3 to 25,26(OH)2D3 is crucial for understanding its physiological relevance. While specific kinetic parameters for the 26-hydroxylase activity of CYP24A1 are not extensively reported, data for its other activities provide a comparative context.

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| CYP24A1 | 25-hydroxyvitamin D3 | 24,25-dihydroxyvitamin D3 | 1.47 | - | JBC (1986) |

| CYP24A1 | 1,25-dihydroxyvitamin D3 | 1,24,25-trihydroxyvitamin D3 | 0.14 | - | JBC (1986) |

| CYP3A4 | 25-hydroxyvitamin D3 | 4β,25-dihydroxyvitamin D3, 4α,25-dihydroxyvitamin D3 | 14.3 - 16.7 | 1.4 - 2.6 nmol/min/nmol CYP3A4 | Mol Pharmacol (2010) |

Table 1: Enzyme Kinetic Parameters for Vitamin D Metabolite Hydroxylation

Signaling Pathways and Biological Activity

The biological effects of vitamin D metabolites are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor[1]. Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression[9].

VDR-Mediated Signaling

This compound exhibits a lower binding affinity for the VDR compared to 1,25(OH)2D3. This reduced affinity correlates with its attenuated biological activity. However, it can still influence gene expression, particularly at higher concentrations.

Biological Effects

Studies in rat models have demonstrated that 25,26(OH)2D3 can stimulate intestinal calcium transport, although to a lesser extent than 1,25(OH)2D3. Interestingly, at lower doses, it appears to have minimal effects on bone calcium mobilization, suggesting a degree of tissue-specific activity[5].

Experimental Protocols

In Vitro Enzyme Assay for 26-Hydroxylase Activity

This protocol describes a method to measure the in vitro conversion of 25(OH)D3 to 25,26(OH)2D3 using recombinant CYP24A1.

Materials:

-

Recombinant human CYP24A1

-

25-hydroxyvitamin D3 (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 100 mM KCl and 1 mM EDTA)

-

Quenching solution (e.g., acetonitrile)

-

Internal standard (e.g., deuterated 25,26(OH)2D3)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and recombinant CYP24A1.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 25(OH)D3 to the desired final concentration.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of quenching solution containing the internal standard.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 25,26(OH)2D3 using HPLC or LC-MS/MS.

Analytical Methods for this compound Quantification

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For vitamin D metabolites, reversed-phase HPLC is commonly used.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. A typical isocratic mobile phase could be methanol/acetonitrile/water (70/25/5, v/v/v)[10].

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at 265 nm.

-

Sample Preparation: Protein precipitation of serum/plasma samples with acetonitrile, followed by liquid-liquid extraction with a non-polar solvent like n-hexane[10].

Principle: LC-MS/MS offers high sensitivity and specificity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

-

Chromatography: Similar to HPLC, using a reversed-phase column. Gradient elution is often employed for better separation of multiple metabolites[5].

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and a specific product ion after fragmentation.

-

Sample Preparation: Similar to HPLC, involving protein precipitation and liquid-liquid or solid-phase extraction. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used to enhance ionization efficiency[11].

Conclusion

The enzymatic conversion of 25-hydroxyvitamin D3 to this compound represents a significant, yet less explored, aspect of vitamin D catabolism. The multi-functional enzyme CYP24A1 is a key catalyst in this reaction, with potential contributions from other enzymes like CYP3A4. While 25,26(OH)2D3 exhibits lower biological activity than 1,25(OH)2D3, its ability to influence calcium metabolism underscores the importance of understanding this pathway in both physiological and pathological states. Further research is warranted to fully elucidate the specific enzyme kinetics, the complete signaling cascade initiated by this metabolite, and its precise role in various tissues. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important area of vitamin D metabolism.

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. Vitamin D3-retinoid X receptor dimerization, DNA binding, and transactivation are differentially affected by analogs of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of gene expression by 1,25-dihydroxyvitamin D3 in bone cells: exploiting new approaches and defining new mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Tissue-Specific Metabolism of 25,26-Dihydroxyvitamin D3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, with 1α,25-dihydroxyvitamin D3 (Calcitriol) being the most potent metabolite. However, the metabolic fate of other dihydroxylated forms, such as 25,26-dihydroxyvitamin D3, is less understood yet crucial for a comprehensive understanding of vitamin D endocrinology and the development of novel therapeutics. This technical guide provides a detailed overview of the tissue-specific metabolism of this compound, focusing on the key enzymatic pathways in the kidney, liver, and intestine. We present available quantitative data, detailed experimental protocols, and visual representations of the metabolic processes to facilitate further research in this area.

Introduction to Vitamin D Metabolism

Vitamin D3, produced in the skin upon exposure to UVB radiation or obtained from dietary sources, is biologically inert. It requires two sequential hydroxylation steps for activation. The first occurs primarily in the liver, catalyzed by enzymes such as CYP2R1 and CYP27A1, to produce 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.[1][2][3][4] The second hydroxylation, predominantly in the kidneys, is catalyzed by CYP27B1 (1α-hydroxylase) to form the active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).[2][4]

The catabolism of vitamin D metabolites is primarily mediated by the enzyme CYP24A1 (24-hydroxylase), which initiates a cascade of reactions leading to the excretion of inactive products.[2][5][6] This enzyme is present in many vitamin D target tissues, including the kidney, intestine, and bone.[7] Another cytochrome P450 enzyme, CYP3A4, highly expressed in the liver and intestine, also contributes to the catabolism of vitamin D metabolites.[5][8][9] This guide focuses on the metabolic pathways of a specific, less-studied metabolite, this compound.

Metabolic Pathways of this compound

This compound is a product of the hydroxylation of 25(OH)D3. Its subsequent metabolism is crucial for determining its biological activity and clearance. The primary metabolic pathway involves further hydroxylation, leading to the formation of trihydroxy-metabolites.

Renal Metabolism

The kidney is a central organ in vitamin D metabolism. In the context of this compound, the key metabolic step is 1α-hydroxylation.

-

Formation of 1α,25,26-trihydroxyvitamin D3: Studies using chick kidney homogenates have demonstrated that this compound can be converted to 1α,25,26-trihydroxyvitamin D3.[10][11] This reaction is catalyzed by the enzyme CYP27B1 (1α-hydroxylase).[10][11]

Hepatic and Intestinal Metabolism

The liver and intestine are significant sites of drug and xenobiotic metabolism, and they also play a role in the catabolism of vitamin D metabolites, primarily through the actions of CYP24A1 and CYP3A4.[5][8][9] While direct evidence for the metabolism of this compound in these tissues is limited, it is plausible that it undergoes further hydroxylation or other modifications by these enzymes. The Caco-2 human intestinal cell line, which can be induced to express CYP3A4, serves as a valuable in vitro model for studying the intestinal metabolism of vitamin D compounds.[12][13][14][15]

Key Enzymes in this compound Metabolism

The metabolism of this compound is orchestrated by the same family of cytochrome P450 enzymes that are responsible for the overall activation and catabolism of vitamin D.

-

CYP27B1 (1α-hydroxylase): This mitochondrial enzyme, primarily located in the kidney, is responsible for the conversion of this compound to the potentially bioactive 1α,25,26-trihydroxyvitamin D3.[10][11]

-

CYP24A1 (24-hydroxylase): This enzyme is the primary catalyst for the inactivation of vitamin D metabolites. While its direct action on this compound has not been extensively quantified, it is a likely candidate for its further degradation in various tissues.[2][5][6]

-

CYP3A4: This enzyme, abundant in the liver and intestine, is known to metabolize a wide range of substrates, including vitamin D metabolites.[5][8][9] Its role in the tissue-specific metabolism of this compound warrants further investigation.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound are sparse. The following table summarizes the available information on the biological activity of its metabolite, 1α,25,26-trihydroxyvitamin D3.

| Metabolite | Parameter | Value | Tissue/System | Reference |

| 1α,25,26-Trihydroxyvitamin D3 | VDR Binding Affinity | 10% of 1,25(OH)2D3 | Chick intestinal cytosol | [10][11] |

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible study of this compound metabolism. Below are generalized protocols for in vitro metabolism studies and metabolite analysis.

In Vitro Metabolism of this compound using Liver S9 Fraction

This protocol outlines a general procedure for assessing the metabolic stability of this compound in a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Materials:

-

Liver S9 fraction (from human, rat, or other species)

-

This compound

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/shaking water bath (37°C)

Procedure:

-

Prepare Incubation Mixtures: In a microcentrifuge tube, combine the liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL) and this compound (e.g., to a final concentration of 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate Reaction: Immediately stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes).

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis by LC-MS/MS to determine the concentration of the remaining parent compound and the formation of any metabolites.

Analysis of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.

Sample Preparation:

-

Protein Precipitation: To the plasma or serum sample, add an internal standard (e.g., a deuterated analog of the analyte) and a protein precipitating agent like acetonitrile or methanol.

-

Liquid-Liquid Extraction (optional but recommended for cleaner samples): After protein precipitation, perform a liquid-liquid extraction using a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE) to isolate the lipophilic vitamin D metabolites.

-

Derivatization (optional but can enhance sensitivity): Derivatization with reagents like 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD) can improve the ionization efficiency of vitamin D metabolites.

LC-MS/MS Parameters:

-

Chromatography: Use a C18 or similar reversed-phase column for separation of the metabolites. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid, is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode for quantification.

Example MRM Transitions (hypothetical, require experimental optimization):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]+ | Specific fragment |

| 1,25,26-Trihydroxyvitamin D3 | [M+H]+ | Specific fragment |

Visualizing Metabolic Pathways and Workflows

Graphviz diagrams are provided to illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Overview of Vitamin D3 metabolism, highlighting the formation and subsequent metabolism of this compound.

Caption: Experimental workflow for an in vitro metabolism study of this compound using a liver S9 fraction.

Conclusion and Future Directions

The tissue-specific metabolism of this compound is an area that requires further investigation to fully elucidate the complete picture of vitamin D endocrinology. While it is known that this metabolite can be converted to 1α,25,26-trihydroxyvitamin D3 in the kidney, its metabolic fate in other key tissues like the liver and intestine, and the precise roles of enzymes such as CYP24A1 and CYP3A4, remain to be quantitatively defined. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these unanswered questions. A deeper understanding of these pathways will be invaluable for the development of novel vitamin D analogs with targeted therapeutic effects and for a more complete assessment of vitamin D status and function in health and disease.

References

- 1. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Vitamin D: Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D Metabolism: New Concepts and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and pharmacokinetics of 24,25-dihydroxyvitamin D3 in the vitamin D3-replete rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interplay between Vitamin D and the Drug Metabolizing Enzyme CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Intestinal Cytochrome P450s in Vitamin D Metabolism [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1 Alpha-25,26-trihydroxyvitamin D3: an in vivo and in vitro metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression of 25-hydroxyvitamin D3-24-hydroxylase activity in Caco-2 cells. An in vitro model of intestinal vitamin D catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of 25,26-Dihydroxyvitamin D3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

25,26-dihydroxyvitamin D3 (25,26(OH)2D3) is a dihydroxylated metabolite of vitamin D3. While the pharmacokinetics of its precursor, 25-hydroxyvitamin D3 (25(OH)D3), and the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), have been extensively studied, the specific pharmacokinetic profile and bioavailability of 25,26(OH)2D3 remain less characterized. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion of this metabolite. Due to a scarcity of direct quantitative data, this document also highlights existing knowledge gaps and details the experimental methodologies employed in the study of vitamin D metabolites.

Metabolic Pathway of this compound

This compound is a product of the C26-hydroxylation pathway of vitamin D metabolism. The primary circulating form of vitamin D, 25(OH)D3, undergoes further hydroxylation to form various dihydroxylated metabolites. The enzyme responsible for the formation of 25,26(OH)2D3 is a cytochrome P450 enzyme. This metabolic conversion is part of a complex network of pathways aimed at tightly regulating the levels of the active hormone 1,25(OH)2D3 and facilitating the excretion of vitamin D compounds.

Figure 1. Simplified metabolic pathway of Vitamin D3, indicating the position of this compound.

Pharmacokinetics and Bioavailability: Current Evidence

Direct and comprehensive pharmacokinetic data for 25,26(OH)2D3 in humans, including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life, are not well-documented in the available literature. However, some animal studies provide indirect evidence of its absorption and systemic effects.

One study in vitamin D-replete rats demonstrated that the administration of pharmacological doses of 25,26(OH)2D3 led to a significant decrease in the circulating levels of the active hormone 1,25(OH)2D3.[1] This finding suggests that orally administered 25,26(OH)2D3 is absorbed and is biologically active, capable of influencing the broader vitamin D endocrine system.[1] Despite the reduction in 1,25(OH)2D3, serum calcium levels and intestinal calcium absorption remained normal in these animals, hinting at a potential weak agonist action of 25,26(OH)2D3 or one of its subsequent metabolites.[1]

Table 1: Effects of this compound Administration in Vitamin D-Replete Rats

| Parameter | Control Group | 25,26(OH)2D3 Treated Group (20 µ g/day for 1 week) | P-value | Reference |

| Serum 1,25(OH)2D (pg/ml) | 28 ± 4 | 16 ± 5 | P = 0.02 | [1] |

Data are presented as mean ± SEM.

The lack of comprehensive pharmacokinetic studies on 25,26(OH)2D3 represents a significant gap in the understanding of vitamin D metabolism. Further research is required to determine its oral bioavailability, rate of absorption, distribution in tissues, and clearance from the body.

Experimental Protocols

The analysis of 25,26(OH)2D3 and other vitamin D metabolites typically involves sophisticated analytical techniques due to their low concentrations in biological matrices and the presence of structurally similar compounds.

Sample Preparation and Extraction

A common workflow for the analysis of vitamin D metabolites from serum or plasma involves the following steps:

-

Protein Precipitation: To release the metabolites from the vitamin D binding protein (VDBP), a protein precipitation step is often employed, commonly using agents like acetonitrile.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, the sample is further purified and concentrated using either LLE with a non-polar solvent or SPE with a suitable cartridge to isolate the lipophilic vitamin D metabolites from the aqueous matrix.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the specific and sensitive quantification of vitamin D metabolites.

References

An In-depth Technical Guide on the Stereochemistry of 25,26-Dihydroxyvitamin D3 and its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of 25,26-dihydroxyvitamin D3, a significant metabolite of vitamin D3. It delves into the distinct biological roles of its stereoisomers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to Vitamin D Metabolism and 25,26-Hydroxylation

Vitamin D3 (cholecalciferol) is a fat-soluble vitamin crucial for calcium and phosphate homeostasis, bone health, and various other physiological processes, including immune modulation and cell growth regulation.[1] It is obtained through sun exposure or dietary intake and is biologically inert until it undergoes two hydroxylation steps.[1] The first occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form and key indicator of vitamin D status.[2] The second hydroxylation, primarily in the kidneys, produces the biologically active hormone 1α,25-dihydroxyvitamin D3 (calcitriol).[1]

An alternative metabolic pathway involves the hydroxylation of 25(OH)D3 at the C-26 position, yielding this compound [25,26(OH)2D3]. This metabolite is part of a complex network of vitamin D catabolism and regulation. The enzyme responsible for this hydroxylation is a cytochrome P450 enzyme, and the process gives rise to stereoisomers due to the creation of a new chiral center.

Stereochemistry of this compound

The hydroxylation at the C-26 position of 25-hydroxyvitamin D3 introduces a chiral center, leading to the formation of two epimers: (25S),26-dihydroxyvitamin D3 and (25R),26-dihydroxyvitamin D3.[3] Historically, there was debate about which configuration represented the natural form. However, subsequent research demonstrated that naturally occurring this compound is an epimeric mixture.[4] Studies using chicken kidney homogenates and in vivo rat models have shown that radiolabeled 25,26(OH)2D3 is produced as a 1:1 mixture of the 25S and 25R isomers.[4]

The distinct spatial arrangement of the hydroxyl group at C-26 in the (25S) and (25R) isomers can significantly influence their interaction with the vitamin D receptor (VDR) and other proteins, leading to different biological activities.

Biological Significance and Activity of Stereoisomers

The biological significance of 25,26(OH)2D3 and its stereoisomers lies in their role as modulators of vitamin D signaling. While less potent than 1,25(OH)2D3, they contribute to the overall physiological effects of vitamin D.

3.1. Vitamin D Receptor (VDR) Binding and Gene Regulation

The biological actions of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor.[5] Upon ligand binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR), which then binds to vitamin D responsive elements (VDREs) on target genes to modulate their expression.[5][6]

The affinity of 25(OH)D3 for the VDR is considerably lower (100- to 1,000-fold) than that of 1,25(OH)2D3.[7] The stereoisomers of 25,26(OH)2D3 also exhibit lower binding affinity compared to 1,25(OH)2D3. The precise quantitative differences in VDR binding between the (25S) and (25R) isomers are a subject of ongoing research, but subtle differences in their three-dimensional structure are expected to influence receptor interaction and subsequent transcriptional activity.

3.2. Role in Calcium Homeostasis and Bone Metabolism

While 1,25(OH)2D3 is the principal regulator of calcium and phosphate metabolism, other metabolites like 25,26(OH)2D3 also play a role. They are involved in the finely tuned feedback loops that control mineral homeostasis. The specific contributions of the (25S) and (25R) isomers to bone resorption and intestinal calcium absorption are an area of active investigation.

3.3. Cellular Differentiation and Proliferation

Vitamin D compounds are known to influence cell growth, differentiation, and apoptosis.[1] The active form, 1,25(OH)2D3, has been shown to inhibit the growth of various cell types, including prostate epithelial cells.[8] While less potent, 25,26(OH)2D3 and its stereoisomers may also possess anti-proliferative and pro-differentiating properties, contributing to the overall cancer-protective effects attributed to sufficient vitamin D status.

Quantitative Data on Vitamin D Metabolites

The following table summarizes key quantitative parameters related to major vitamin D metabolites. Data for the individual stereoisomers of 25,26(OH)2D3 are less commonly reported in comparative tables, reflecting the complexity of their synthesis and analysis.

| Metabolite | Typical Serum Concentration (USA) | VDR Binding Affinity (Relative to 1,25(OH)2D3) | Half-life in Circulation |

| 25(OH)D3 | 20-50 ng/mL (50-125 nmol/L)[9] | ~0.1% - 1%[7] | ~15 days[1] |

| 1,25(OH)2D3 | 15-90 pg/mL (0.05–0.15 nM)[7] | 100% (High affinity, KD ≈ 0.1 nM)[7] | ~4-6 hours |

| 25,26(OH)2D3 | Varies, generally low nmol/L range | Lower than 1,25(OH)2D3 | Not well-established |

Experimental Protocols

5.1. Synthesis and Separation of 25,26(OH)2D3 Stereoisomers

The synthesis of (25S)- and (25R)-25,26-dihydroxyvitamin D3 is a complex process often involving a convergent approach.[10]

-